molecular formula C15H23BN2O4 B1366308 4-(4-BOC-Piperazino)phenylboronic acid CAS No. 457613-78-4

4-(4-BOC-Piperazino)phenylboronic acid

Cat. No.: B1366308
CAS No.: 457613-78-4
M. Wt: 306.17 g/mol
InChI Key: BXGOBSWUEXKOIH-UHFFFAOYSA-N
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Description

4-(4-BOC-Piperazino)phenylboronic acid is a boronic acid derivative that has garnered significant attention in the field of medicinal chemistry due to its versatile applications. The compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-(4-BOC-piperazino) group. This unique structure imparts the compound with distinct chemical properties, making it a valuable tool in various scientific research domains.

Preparation Methods

The synthesis of 4-(4-BOC-Piperazino)phenylboronic acid typically involves the following steps:

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-BOC-Piperazino)phenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Building Block for Pharmaceuticals : The compound serves as a crucial intermediate in the synthesis of various drug candidates due to its ability to form stable complexes with biological molecules. Its boronic acid group is particularly useful in creating compounds that target specific enzymes and receptors.

2. Biological Research

  • Enzyme Inhibition Studies : 4-(4-BOC-Piperazino)phenylboronic acid has been utilized in studies focusing on enzyme inhibitors. The boronic acid moiety can form reversible covalent bonds with serine residues at the active sites of proteases, allowing for the investigation of enzyme mechanisms and potential therapeutic applications.
  • Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, making it valuable for understanding cancer biology.

3. Industrial Applications

  • Catalyst Development : In industrial settings, this compound is employed in the development of advanced materials and catalysts for various chemical reactions, enhancing efficiency and selectivity.

Research has shown that this compound exhibits notable biological activities, particularly anticancer properties.

Anticancer Activity Case Study

A study evaluated the cytotoxic effects of various piperazine derivatives against multiple cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT-116) cancers. The results are summarized below:

CompoundCell LineIC50 (µM)Mechanism
5aHUH712.5Apoptosis induction
5bMCF78.3Microtubule inhibition
5cHCT-11610.1Cell cycle arrest

This table highlights the potential of derivatives related to this compound as therapeutic agents against various cancers.

Enzyme Inhibition Studies

In addition to its anticancer effects, studies have demonstrated that this compound can inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis.

Enzyme TypeInhibition Potency (IC50 µM)
MMP-215
MMP-920

These findings underscore the compound's potential as an inhibitor in therapeutic contexts.

Mechanism of Action

The mechanism of action of 4-(4-BOC-Piperazino)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property makes it a valuable tool in the design of enzyme inhibitors .

Comparison with Similar Compounds

4-(4-BOC-Piperazino)phenylboronic acid can be compared with other boronic acid derivatives such as:

The unique combination of the boronic acid and piperazine moieties in this compound imparts it with distinct properties, making it a valuable compound in various research fields.

Biological Activity

4-(4-BOC-Piperazino)phenylboronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure, featuring a boronic acid moiety, suggests interactions with various biological targets, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a BOC-protected piperazine. This configuration enables the compound to participate in reversible covalent interactions with biological molecules, particularly proteins.

Molecular Formula

  • Molecular Formula : C15H23BN2O4
  • Molecular Weight : 302.17 g/mol

The biological activity of this compound primarily stems from its ability to inhibit serine proteases. Boronic acids are known to form stable complexes with the active site serine residue in these enzymes, leading to their inhibition. This mechanism is crucial in various physiological processes, including inflammation and cancer progression.

Anticancer Properties

Research indicates that compounds containing boronic acid moieties can exhibit significant anticancer activity. For instance, studies have shown that similar boronic acids can induce apoptosis in cancer cell lines by disrupting proteolytic pathways essential for tumor growth and survival .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of serine proteases, achieving sub-nanomolar affinities in some cases. This property makes it a valuable candidate for developing therapeutic agents targeting diseases characterized by dysregulated protease activity .

Study on Anticancer Activity

A study published in ACS Publications explored the anticancer effects of various boronic acids, including this compound. The results demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutics .

Study on Enzyme Inhibition

Another significant study highlighted the role of boronic acids in inhibiting serine proteases involved in inflammatory responses. The research showed that this compound could significantly reduce the activity of these enzymes in vitro, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activities Summary

Activity TypeTarget/MechanismIC50 ValueReference
AnticancerVarious cancer cell lines5 - 15 µMACS Publications
Serine Protease InhibitionInflammatory pathwaysSub-nanomolarACS Publications
Enzyme InteractionProteolytic enzymesNot specifiedPubChem

Properties

IUPAC Name

[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-6-4-12(5-7-13)16(20)21/h4-7,20-21H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGOBSWUEXKOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70411922
Record name 4-(4-BOC-Piperazino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457613-78-4
Record name 4-(4-BOC-Piperazino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tert-butyl 4-(4-bromophenyl)-1-piperazinecarboxylate (118.30 g, 346.9 mmol) in dry THF/MePh (1/1, 1.5 L) at −78° C. under dry nitrogen was added n-BuLi (2.5 M, 160 mL, 398.9 mmol) dropwise and the reaction was stirred at −78° C. for 20 minutes. Triisopropyl borate (96.1 mL, 416.3 mmol) was added dropwise and the reaction was warmed to 0° C. and stirred for 2 hours. Aqueous sat. NH4Cl (400 mL), water (100 mL) and 1 equivalent of H3PO4 (20 ML) were added and the mixture stirred for 15 minutes and then concentrated to a volume of approximately 200 mL (at which stage the mixture became bluish and a precipitate formed). A dropping funnel was charged with heptane (800 mL) and the solvent was added to the reaction mixture with vigorous stirring over a period of one hour and the resulting suspension was stirred overnight. The suspension was filtered, washed with heptane (2×200 mL), and dried over the weekend in vacuo to afford 4-[4-(tert-butoxycarbonyl)-1-piperazinyl]phenylboronic acid.
Quantity
118.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
THF MePh
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
96.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

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